

Spectroscopic Profile of N-Thionylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Thionylaniline

Cat. No.: B073212

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Thionylaniline** (C_6H_5NSO), a versatile reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-Thionylaniline**.

Table 1: 1H NMR Spectroscopic Data

The proton NMR spectrum of **N-Thionylaniline** exhibits a complex multiplet in the aromatic region, consistent with a monosubstituted benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85 - 7.91	Multiplet	2H	Protons ortho to the NSO group
7.35 - 7.51	Multiplet	3H	Protons meta and para to the NSO group

Solvent: CDCl_3 , Frequency: 89.56 MHz

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

While experimental ^{13}C NMR data is not readily available in literature, predicted chemical shifts based on computational models and comparison with similar aniline derivatives provide valuable insight into the carbon environment of **N-Thionylaniline**.

Chemical Shift (δ) ppm	Assignment
~148	C-N (ipso-carbon)
~129	C-H (para-carbon)
~125	C-H (meta-carbons)
~120	C-H (ortho-carbons)

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of **N-Thionylaniline** is characterized by strong absorptions corresponding to the N=S=O group and the aromatic ring vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~1590, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1280	Strong	Asymmetric N=S=O stretch
~1180	Strong	Symmetric N=S=O stretch
~750, ~680	Strong	C-H out-of-plane bending (monosubstituted)

Sample preparation: Liquid film

Table 4: Mass Spectrometry Data

Electron ionization mass spectrometry of **N-Thionylaniline** reveals a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
139	100	[M] ⁺ (Molecular ion)
111	35	[M - CO] ⁺ or [C ₆ H ₅ N] ⁺
93	13.2	[C ₆ H ₅ NH ₂] ⁺
91	24.6	[C ₆ H ₅ S] ⁺
84	25.2	[C ₅ H ₄ SO] ⁺
77	7.6	[C ₆ H ₅] ⁺
64	33.5	[SO ₂] ⁺

Ionization energy: 75 eV

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

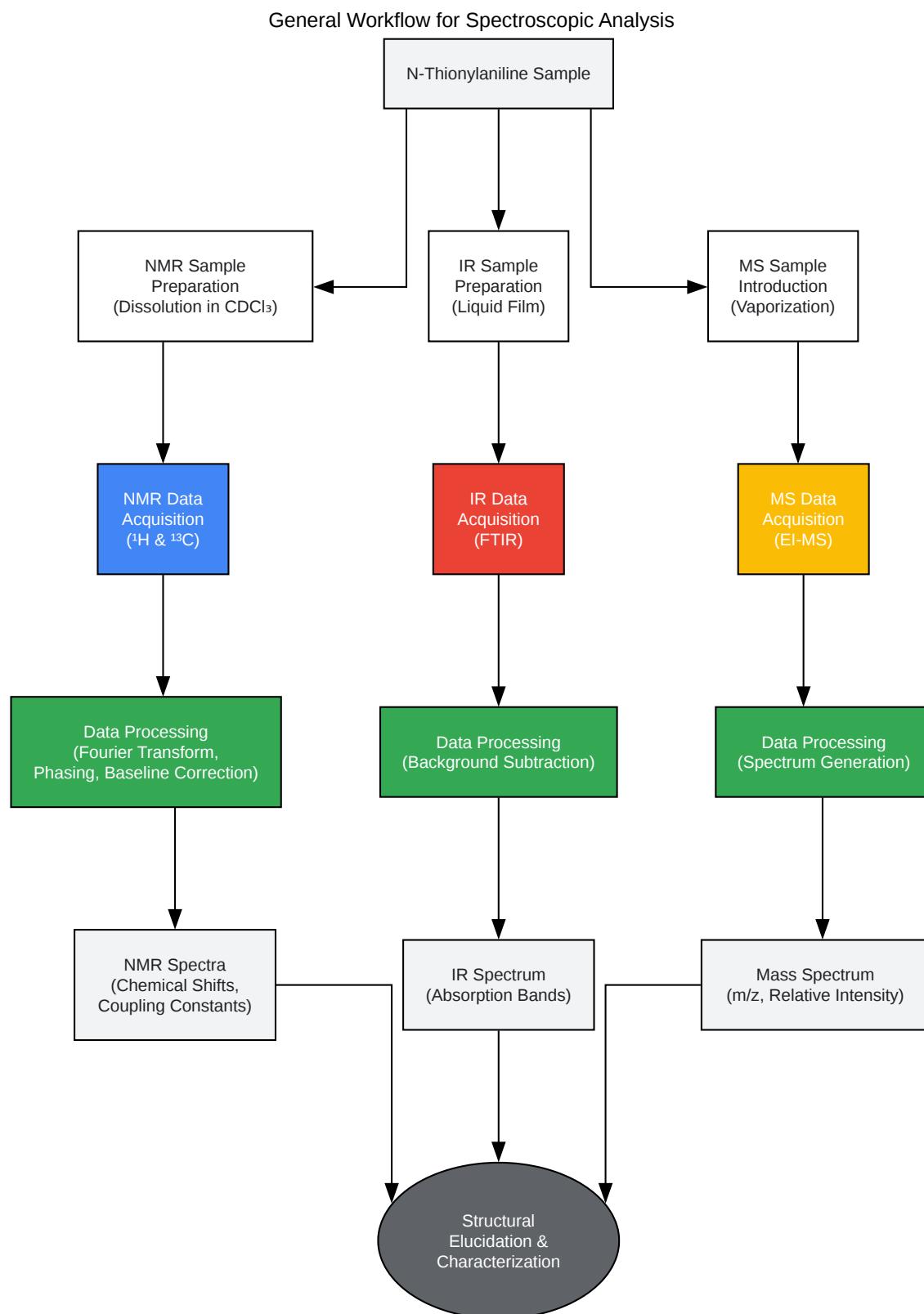
^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- Sample Preparation: A sample of **N-Thionylaniline** (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The prepared sample is placed in the NMR probe. For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to obtain the vibrational spectrum of **N-Thionylaniline**.

- Sample Preparation: As **N-Thionylaniline** is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed on one plate, the second plate is carefully placed on top, and the assembly is mounted in the spectrometer's sample holder. The sample spectrum is then recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.


Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds like **N-Thionylaniline**.

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and also induces fragmentation.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Thionylaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Thionylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073212#spectroscopic-data-of-n-thionylaniline-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com